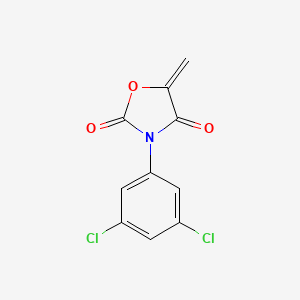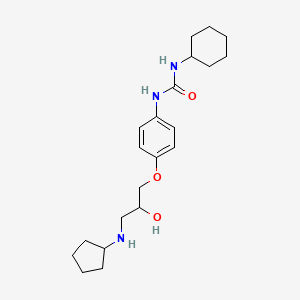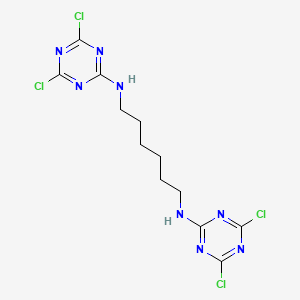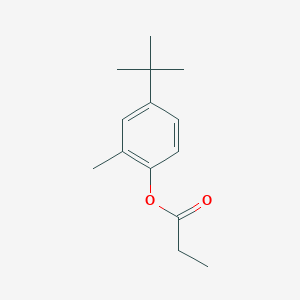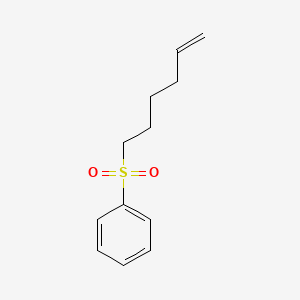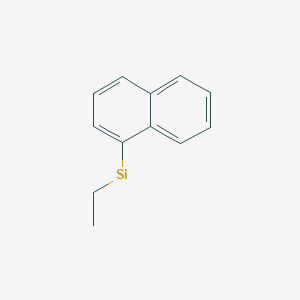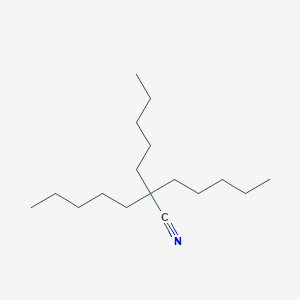
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a methoxy group attached to a pentasiloxane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol typically involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the use of dimethylchlorosilane and methanol in the presence of a catalyst to facilitate the formation of the desired siloxane structure.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of the methoxy group.
Substitution: Substitution reactions can occur at the silicon atoms, where groups like halogens or alkyl groups can replace the existing substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Silanol derivatives, siloxane polymers.
Reduction Products: Silane derivatives with reduced functional groups.
Substitution Products: Halosilanes, alkylsilanes.
Scientific Research Applications
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized as a lubricant, surfactant, and in the formulation of specialty coatings and adhesives.
Mechanism of Action
The mechanism by which 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The methoxy and methyl groups provide hydrophobic characteristics, while the siloxane backbone offers flexibility and stability. These properties enable the compound to interact with biological membranes, enhancing its potential as a drug delivery agent. Additionally, its ability to form stable siloxane bonds makes it valuable in the synthesis of durable materials.
Comparison with Similar Compounds
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Comparison: Compared to these similar compounds, 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Properties
CAS No. |
49778-23-6 |
|---|---|
Molecular Formula |
C11H34O6Si5 |
Molecular Weight |
402.81 g/mol |
IUPAC Name |
hydroxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H34O6Si5/c1-13-19(4,5)15-21(8,9)17-22(10,11)16-20(6,7)14-18(2,3)12/h12H,1-11H3 |
InChI Key |
AHAMNKUVRCQJKN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


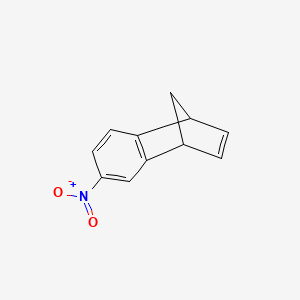
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)

